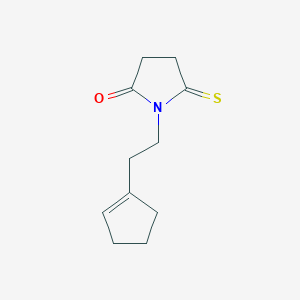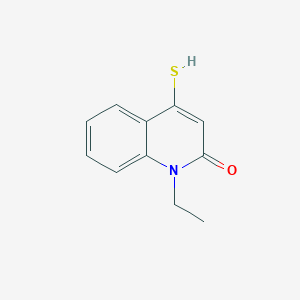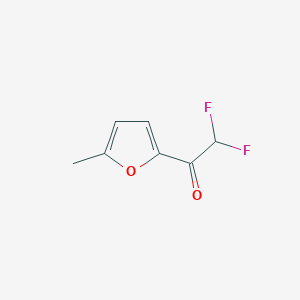![molecular formula C10H9F2NO B12870072 2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and ethyl substituents. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the condensation of 2-aminophenol with 4-ethylbenzaldehyde, followed by cyclization in the presence of an acid catalyst. The difluoromethyl group can be introduced via difluoromethylation reactions using reagents like difluoromethyl iodide or difluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as metal-based or organocatalysts can be employed to facilitate the cyclization and difluoromethylation steps. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2-(Difluoromethyl)-4-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity and metabolic stability, allowing the compound to effectively modulate biological pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key enzymes or receptors involved in disease processes .
相似化合物的比较
Similar Compounds
Benzoxazole: The parent compound without the difluoromethyl and ethyl substituents.
2-(Trifluoromethyl)benzoxazole: Similar structure with a trifluoromethyl group instead of difluoromethyl.
4-Ethylbenzoxazole: Lacks the difluoromethyl group but retains the ethyl substituent.
Uniqueness
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole is unique due to the presence of both difluoromethyl and ethyl groups, which enhance its lipophilicity and metabolic stability. This combination makes it a valuable scaffold in drug discovery, offering improved pharmacokinetic properties compared to similar compounds .
属性
分子式 |
C10H9F2NO |
|---|---|
分子量 |
197.18 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-4-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO/c1-2-6-4-3-5-7-8(6)13-10(14-7)9(11)12/h3-5,9H,2H2,1H3 |
InChI 键 |
DLWSKSIOZUEWHG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=CC=C1)OC(=N2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



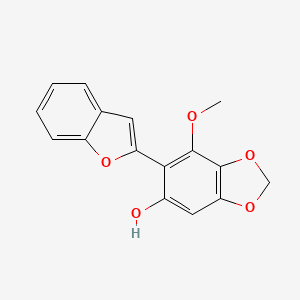
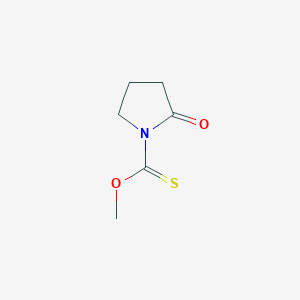

![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)

![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)



